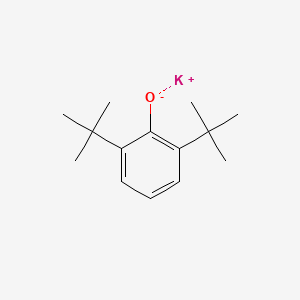

Potassium 2,6-di-tert-butylphenolate

Description

Significance of Sterically Hindered Phenolates in Contemporary Chemistry

Sterically hindered phenolates, the class of compounds to which potassium 2,6-di-tert-butylphenolate belongs, play a crucial role in modern chemistry. Their defining feature is the presence of bulky alkyl groups, typically tert-butyl, in the positions ortho to the hydroxyl or phenoxide group. This structural arrangement imparts several key properties that are exploited in a wide range of applications.

One of the most well-established roles of sterically hindered phenols is as antioxidants. wikipedia.orgresearchgate.net The bulky groups protect the phenolic proton, making it a selective radical scavenger. This property is fundamental in the industrial production of stabilizers for polymers, preventing degradation of materials like polyethylene, polypropylene, and polystyrene. tandfonline.com

In the realm of organic synthesis, sterically hindered phenolates serve as non-nucleophilic bases. The steric bulk around the oxygen atom prevents it from participating in nucleophilic substitution reactions, while still allowing it to function as a potent base for deprotonation. This selectivity is highly valuable in complex synthetic pathways where specific proton abstraction is required without unwanted side reactions.

Furthermore, these compounds are integral as ligands in coordination chemistry and catalysis. The phenolate (B1203915) oxygen can coordinate to a metal center, and the steric bulk of the ortho substituents can be tuned to control the metal's coordination environment, influencing the activity and selectivity of catalytic processes.

Evolution of Research Perspectives on this compound

Initial research into this compound largely focused on its synthesis and application as a catalyst in alkylation reactions. researchgate.netresearchgate.net A significant finding in this area was the discovery that the method of preparation, particularly the reaction temperature, has a profound impact on the compound's catalytic activity. researchgate.netresearchgate.net

It was determined that the synthesis of this compound from 2,6-di-tert-butylphenol (B90309) and potassium hydroxide (B78521) at temperatures above 160-180°C yields a monomeric form of the phenoxide. researchgate.netresearchgate.net This monomeric species exhibits significantly higher catalytic activity in reactions such as the alkylation of 2,6-di-tert-butylphenol with methyl acrylate (B77674), a key step in the synthesis of certain antioxidants. researchgate.netresearchgate.net In contrast, preparations at lower temperatures or upon cooling of the monomeric form lead to the formation of dimers, which show lower catalytic efficacy. researchgate.net Spectroscopic data, including 1H NMR, IR, and electronic spectra, support a cyclohexadienone-like structure for the active forms of the phenoxide. researchgate.netscispace.com

This understanding of the monomer-dimer equilibrium and its dependence on synthesis conditions marked a pivotal evolution in the research perspective. It shifted the focus from treating the compound as a simple base to recognizing it as a tunable catalytic system. Subsequent research has delved into the kinetics and mechanism of the reactions it catalyzes, employing computational studies to elucidate the complex reaction pathways that involve ion pairs. tandfonline.comresearchgate.net

Overview of Key Academic Research Domains for the Compound

The unique properties of this compound have established its importance in several key academic research domains:

Catalysis: The primary research area for this compound is in catalysis, particularly for C-alkylation reactions. researchgate.net Its role in the Michael addition of 2,6-di-tert-butylphenol to methyl acrylate is a well-studied example, forming the basis for the industrial synthesis of phenolic antioxidants. wikipedia.orgtandfonline.com The ability to control its catalytic activity by manipulating its monomeric or dimeric state remains a subject of academic interest. researchgate.net

Polymer Chemistry: In the field of polymer science, this compound is crucial as a catalyst for producing antioxidant precursors. tandfonline.com Antioxidants are vital additives that protect polymers from degradation, thereby extending their lifespan and performance. Research in this area focuses on optimizing the synthesis of these stabilizers and developing new, more effective antioxidant structures. Depending on the reaction conditions, the compound can also catalyze the oligomerization of methyl acrylate. scispace.com

Organic Synthesis: As a strong, non-nucleophilic base, this compound finds application in various organic transformations where a hindered base is required to avoid side reactions. Its utility in promoting specific deprotonations without acting as a nucleophile is a valuable tool for synthetic chemists.

Structure

3D Structure of Parent

Properties

CAS No. |

24676-69-5 |

|---|---|

Molecular Formula |

C14H21KO |

Molecular Weight |

244.41 g/mol |

IUPAC Name |

potassium;2,6-ditert-butylphenolate |

InChI |

InChI=1S/C14H22O.K/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6;/h7-9,15H,1-6H3;/q;+1/p-1 |

InChI Key |

KSMZVPIOUNBGJI-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)[O-].[K+] |

Related CAS |

128-39-2 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Innovations for Potassium 2,6 Di Tert Butylphenolate

Established Synthetic Routes and Reaction Conditions

The predominant and most well-documented method for synthesizing potassium 2,6-di-tert-butylphenolate involves the direct reaction of 2,6-di-tert-butylphenol (B90309) with an alkaline potassium source.

The synthesis is typically carried out by reacting 2,6-di-tert-butylphenol with potassium hydroxide (B78521) (KOH). researchgate.netresearchgate.netlpnu.uatandfonline.com This acid-base reaction results in the formation of the potassium phenolate (B1203915) salt and water. The reaction is a straightforward and effective method for producing the desired compound. The sterically hindered nature of the 2,6-di-tert-butylphenol influences the reactivity of the resulting phenoxide.

A critical factor in the synthesis of this compound is the reaction temperature, which dictates the resulting form of the product and its catalytic activity. researchgate.netresearchgate.net Research has shown that two distinct forms of potassium 2,6-di-tert-butylphenoxide can be produced depending on the thermal conditions of the synthesis. researchgate.net

At temperatures exceeding 160-180°C (433-453 K), a monomeric form of potassium 2,6-di-tert-butylphenoxide is predominantly formed. researchgate.netresearchgate.netresearchgate.netscispace.com This monomeric species has been found to exhibit higher catalytic activity, for instance, in the alkylation of 2,6-di-tert-butylphenol with methyl acrylate (B77674). researchgate.netlpnu.uaresearchgate.net Upon cooling, these monomers have a tendency to dimerize. researchgate.netscispace.com The synthesis conducted at these higher temperatures is crucial for obtaining the more reactive form of the catalyst.

Conversely, synthesis at lower temperatures tends to favor the formation of the dimeric or associated forms of the phenoxide, which exhibit different catalytic properties. researchgate.net The distinct structures of these forms, with some research suggesting a cyclohexadienone-like structure for the individual phenoxide units, are a consequence of the temperature-controlled synthesis. researchgate.net

Table 1: Influence of Reaction Temperature on the Form of this compound

| Reaction Temperature | Predominant Product Form | Key Characteristics |

| > 160-180°C | Monomeric | Higher catalytic activity. researchgate.netresearchgate.netlpnu.uaresearchgate.net |

| Lower Temperatures | Dimeric/Associated | Lower catalytic activity; forms upon cooling of the monomeric form. researchgate.netscispace.com |

Novel Synthetic Approaches and Optimization Strategies

While the fundamental synthesis route remains the reaction of 2,6-di-tert-butylphenol with a potassium base, optimization strategies focus on enhancing the yield and purity of the desired monomeric form. The precise control of the reaction temperature and the subsequent handling of the reaction mixture are key optimization parameters. For instance, in a related procedure for a catalytic application, granulated KOH was added to 2,6-di-tert-butylphenol heated to 190°C (463 K), and after a short reaction time, the mixture was cooled before the addition of other reagents, implying a strategy to lock in the desired form of the phenoxide for subsequent use.

Advanced Purification Techniques and Yield Enhancement

Information specifically detailing advanced purification techniques for this compound is not extensively covered in the provided research. However, general purification methods for related compounds, such as the parent 2,6-di-tert-butylphenol, involve techniques like high-resolution rectification and recrystallization. google.com For the potassium salt, purification would likely involve washing with a non-polar solvent in which the salt is insoluble to remove any unreacted 2,6-di-tert-butylphenol or other organic impurities.

Yield enhancement is directly tied to the optimization of reaction conditions. Ensuring a complete reaction by using a stoichiometric or slight excess of potassium hydroxide and maintaining the optimal temperature profile are crucial for maximizing the yield of the desired phenolate. For example, a synthesis of potassium phenolate from phenol (B47542) and KOH in water at room temperature, followed by evaporation, yielded 98% of the product, suggesting that high yields are achievable with careful control of the process. chemicalbook.com

Structural Elucidation and Supramolecular Architectures of Potassium 2,6 Di Tert Butylphenolate

Characterization of Monomeric and Dimeric Species

Potassium 2,6-di-tert-butylphenolate exists in equilibrium between monomeric and dimeric forms, a phenomenon that is critically dependent on the method of its preparation and the ambient temperature. researchgate.netresearchgate.net The synthesis of the compound through the reaction of 2,6-di-tert-butylphenol (B90309) with potassium hydroxide (B78521) at temperatures exceeding 160-180°C (433-453 K) primarily yields the monomeric species. researchgate.netresearchgate.netresearchgate.net This monomeric form is recognized as the more catalytically active variant. researchgate.netresearchgate.net Upon cooling, these monomers undergo dimerization to form a more stable supramolecular structure. researchgate.netscispace.comlp.edu.ua This reversible transformation between the two distinct forms is a key feature of the compound's chemical behavior.

The equilibrium between the monomeric and dimeric states of this compound is governed by thermodynamic and kinetic factors, with temperature being the crucial determinant. researchgate.netlp.edu.ua

Thermodynamic Control : At elevated temperatures (above 160°C), the monomeric form is thermodynamically favored. researchgate.netresearchgate.net The increased thermal energy overcomes the forces that hold the dimer together. Conversely, as the temperature is lowered to around 20°C (293 K), the dimeric form becomes the more stable species, and the equilibrium shifts accordingly. scispace.com The dimerization process is an exothermic one.

Kinetic Aspects : The conversion from the high-temperature monomer to the low-temperature dimer is a kinetically controlled process that occurs upon cooling. researchgate.netlp.edu.ua The rate of this dimerization is influenced by the cooling rate and the medium. The properties of the phenoxide synthesized at high temperatures differ significantly from those prepared by earlier, lower-temperature methods, which predominantly yield the dimer. researchgate.netresearchgate.net

Spectroscopic methods, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in distinguishing between the monomeric and dimeric forms of this compound. The data strongly suggest that both forms possess a cyclohexadienone-like structure rather than a purely aromatic phenoxide structure. researchgate.netscispace.comlp.edu.ua

The most informative region in the IR spectrum for differentiating the monomer and dimer is between 1700 and 1300 cm⁻¹. scispace.com The key distinguishing bands are detailed in the table below.

| Structural Form | IR Absorption Band (cm⁻¹) | Assignment |

| Monomer | 1657, 1633 | Conjugated carbonyl group (—C=C—C=O) of the quinolide structure. scispace.com |

| Dimer | 1601 | Carbonyl group within the dimeric structure. scispace.com |

| Aromatic Structure | 1574 | C=C bond of the aromatic ring. scispace.com |

¹H NMR spectroscopy also provides evidence for the structural rearrangement from the parent phenol (B47542) to the phenoxide. The shift in proton signals indicates a significant change in the electronic environment of the ring.

| Compound | ¹H NMR Chemical Shifts (δ, ppm) |

| This compound | 1.30 (s, 18H), 5.58 (t, 1H), 6.58 (d, 2H) scispace.com |

| 2,6-di-tert-butylphenol (parent) | 1.37 (s, 18H), 3.48 (s, 1H), 6.74 (t, 1H), 7.06 (d, 2H) scispace.com |

Exploration of Cyclohexadienone Tautomerism and Ambidentate Nature

The presence of bulky tert-butyl groups in the ortho positions facilitates the rearrangement of the aromatic structure into a cyclohexadienone tautomer upon formation of the potassium salt. researchgate.net Spectroscopic data, especially the IR bands at 1657 and 1633 cm⁻¹, are characteristic of conjugated carbonyl groups and provide strong evidence for this quinolide structure. scispace.com

This structural transformation results in the delocalization of the negative charge across the six-membered ring, imparting an ambidentate character to the ion. researchgate.net This means the phenoxide can react at different sites, notably leading to C-alkylation reactions in addition to O-alkylation. researchgate.net The dimeric forms of the phenoxide, when dissolved in solvents like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), readily participate in C-alkylation reactions, such as the Michael reaction with methyl acrylate (B77674). researchgate.netscispace.comlp.edu.ua

Influence of Solvent Coordination and Ion Pairing on Aggregation States

The aggregation state of this compound is significantly influenced by the surrounding solvent molecules and the nature of the ion pairing between the phenoxide anion and the potassium (K⁺) cation. The catalytic alkylation of 2,6-di-tert-butylphenol proceeds through a mechanism that involves the participation of ion pairs. researchgate.net

Crystallographic Studies of this compound Complexes

While the existence and general structure of monomeric and dimeric forms of this compound have been well-established through spectroscopic analysis and chemical reactivity studies, detailed single-crystal X-ray diffraction studies on this specific compound or its simple solvate complexes are not extensively reported in the surveyed literature. The structural assignments, including the cyclohexadienone tautomerism and the nature of the dimer, are primarily inferred from spectroscopic data. researchgate.netscispace.comlp.edu.ua Further crystallographic investigations would be necessary to provide definitive solid-state structural parameters and confirm the precise bonding and arrangement within the dimeric and other supramolecular architectures.

Mechanistic Investigations and Reaction Kinetics of Potassium 2,6 Di Tert Butylphenolate

Catalytic Alkylation of Phenols with Unsaturated Substrates (e.g., Methyl Acrylate)

The alkylation of sterically hindered phenols such as 2,6-di-tert-butylphenol (B90309) with activated olefins like methyl acrylate (B77674), catalyzed by potassium 2,6-di-tert-butylphenolate, is a key reaction for the synthesis of important antioxidants and polymer stabilizers. Mechanistic studies have focused on understanding the complex kinetics and the factors that control the reaction's efficiency and selectivity.

The kinetics of the catalytic alkylation of 2,6-di-tert-butylphenol (ArOH) with methyl acrylate (MA) in the presence of potassium 2,6-di-tert-butylphenoxide (ArOK) are complex and highly dependent on the catalyst's preparation method. The synthesis temperature of the ArOK catalyst is a crucial factor; catalysts prepared at temperatures above 160-180°C tend to be monomeric and exhibit higher catalytic activity compared to dimeric or associated forms synthesized at lower temperatures.

The reaction is understood to proceed through an inhibited catalytic chain mechanism involving ion pairs. A proposed kinetic scheme involves multiple elementary stages, with one study utilizing a computer calculation procedure to model a system containing 14 components and 28 elementary steps. This model accounts for the formation of the primary product, methyl 3-(4-hydroxy-3,5-di-tert-butylphenyl)propionate, as well as byproducts like water and methanol, and various intermediate ion pairs.

A simplified representation of the core reaction steps can be broken down into three main blocks:

Initiation and Product Formation: This involves the reaction of the phenoxide catalyst with the reactants to form the desired alkylated product.

Byproduct Formation: This includes reactions leading to the formation of secondary products.

Chain Termination/Inhibition: Steps that terminate the catalytic cycle.

Table 1: Proposed Blocks of the Kinetic Scheme for Alkylation of 2,6-di-tert-butylphenol

| Block | Description | Key Reactions Involved |

| 1 | Main Product Formation | Steps leading to the formation of methyl 3-(4-hydroxy-3,5-di-tert-butylphenyl)propionate. |

| 2 | Byproduct Formation | Reactions resulting in the formation of a secondary ether product and methyl alcohol. |

| 3 | Catalyst State & Termination | Equilibria between monomeric and dimeric forms of the catalyst; chain termination steps. |

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of related phenol (B47542) alkylation reactions. While specific DFT studies on the alkylation of 2,6-di-tert-butylphenol with methyl acrylate catalyzed by its potassium salt are not widely detailed, analogies can be drawn from similar systems. These studies help to map out the potential energy surfaces of the reaction, identifying transition states and intermediates.

For general phenol alkylation, computational models distinguish between neutral and ionic pathways. The catalyst, in this case, the phenoxide, acts as a potent nucleophile. The reaction likely proceeds via a nucleophilic attack of the phenoxide on the electron-deficient double bond of methyl acrylate (a Michael-type addition). Computational analysis of similar hydroalkoxylation reactions suggests that the energy barrier is significantly influenced by events in the entrance channel, where the reactants orient themselves before the chemical transformation occurs. The formation of a transition state complex involving the potassium cation, the phenoxide, and the methyl acrylate molecule is a critical step that can be modeled to determine activation energies.

The presence of proton donors, such as the parent phenol (2,6-di-tert-butylphenol) or trace amounts of water or alcohols, can significantly influence the reaction pathway and rate. In base-catalyzed alkylations, the phenol itself can act as a proton source, participating in the protonation of intermediates to regenerate the catalyst and release the final product.

The alkylation of 2,6-di-tert-butylphenol with methyl acrylate is also affected by microadditives of polar solvents, which can alter the solvation of the ionic intermediates and influence the reaction kinetics. In some related alkylation systems, a co-catalyst that can release protons, such as an alcohol or water, is required for the reaction to proceed, particularly when using alkenes as the alkylating agent with certain catalysts. The proton transfer steps are essential for the turnover of the catalytic cycle.

Phenolate (B1203915) anions are ambident nucleophiles, meaning they can react with electrophiles at two positions: the oxygen atom (O-alkylation) to form an ether, or a carbon atom on the aromatic ring (C-alkylation) to form a C-C bond. In the case of 2,6-di-tert-butylphenolate, the bulky tert-butyl groups ortho to the oxygen atom sterically hinder attack at the oxygen, as well as at the ortho-positions of the ring. This steric hindrance favors alkylation at the para-position of the ring.

The outcome of the C- versus O-alkylation is governed by several factors:

Solvent: Protic solvents can hydrogen-bond with the phenolate oxygen, shielding it and promoting C-alkylation.

Counter-ion: The nature of the cation (K+ in this case) can influence the charge distribution and reactivity of the phenolate.

Electrophile: "Harder" electrophiles tend to react at the "harder" oxygen atom (O-alkylation), while "softer" electrophiles favor reaction at the "softer" carbon atom (C-alkylation).

Thermodynamic vs. Kinetic Control: O-alkylation is often the kinetically favored pathway, while C-alkylation can be the thermodynamically more stable product.

For the reaction of 2,6-di-tert-butylphenolate with methyl acrylate, the product is methyl 3-(4-hydroxy-3,5-di-tert-butylphenyl)propionate, which is a product of C-alkylation at the para-position. This outcome is consistent with the significant steric hindrance around the oxygen atom provided by the two tert-butyl groups, which strongly disfavors O-alkylation.

The stability of the this compound catalyst is crucial for its effectiveness. Potential deactivation pathways can include thermal degradation or reaction with byproducts. While phenolates are generally stable, high temperatures can lead to decomposition. In the context of the alkylation reaction, the catalyst could potentially be deactivated through several mechanisms:

Aggregation: The active monomeric form of the catalyst can dimerize or form larger aggregates, which are less catalytically active. This process is often reversible and temperature-dependent.

Reaction with Impurities: The presence of water or other impurities can lead to side reactions that consume the catalyst. For instance, hydrolysis could convert the phenoxide back to the phenol.

Side Reactions with Substrates: The catalyst might engage in irreversible side reactions with the alkylating agent, such as polymerization of methyl acrylate, which has been observed in the absence of the phenol substrate.

Product Inhibition: The accumulation of the alkylated product might inhibit the catalyst's activity by coordinating with the potassium center.

Systematic studies on the poisoning of similar catalysts have shown that modifying the catalyst's acidic or basic properties can significantly decrease its activity.

Mechanistic Studies of Carboxylation Reactions (e.g., Kolbe–Schmitt Reaction Analogs)

This compound serves as a key reactant in analogs of the Kolbe–Schmitt reaction, where the phenolate is carboxylated by carbon dioxide. The Kolbe–Schmitt reaction is a classic method for synthesizing aromatic hydroxy acids. The choice of the alkali metal cation (sodium vs. potassium) famously influences the regioselectivity of the carboxylation, with potassium generally favoring the para-product.

Mechanistic investigations into the carboxylation of potassium phenolates have revealed a complex process. The reaction is believed to proceed through the formation of an intermediate complex between the potassium phenoxide and CO2. Computational studies on the carboxylation of potassium 2,6-di-tert-butylphenoxide have been performed to understand the reaction mechanism and energetics.

DFT calculations at the M06-2X level have been used to model the Gibbs free energies of the reaction intermediates and transition states. The mechanism involves the nucleophilic attack of the phenolate on the carbon atom of CO2. One key finding is that the reaction may involve a complex cluster mechanism, where more than one phenolate molecule could be part of the transition state. The structure of the intermediate potassium phenoxide-CO2 complex can be solvated by additional CO2 molecules under reaction conditions, with one of these solvating molecules then performing the electrophilic attack on the benzene (B151609) ring. This highlights that the reaction is not a simple bimolecular process but involves a more intricate assembly of reactants.

Table 2: Calculated Gibbs Free Energies for Intermediates in a Kolbe-Schmitt Analog Reaction

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| [A + CO2] | Reactants (Potassium 2,6-di-tert-butylphenoxide + Carbon Dioxide) | 0.0 (Reference) |

| Intermediate A | An intermediate complex formed during the reaction pathway | (Data varies with specific models) |

| Product A | Carboxylated product | (Data varies with specific models) |

| Data derived from computational studies on the mechanism of the Kolbe–Schmitt reaction involving potassium 2,6-di-tert-butylphenoxide. |

The reaction carried out in a homogeneous medium like DMSO has shown that for potassium phenolate, 4-hydroxybenzoic acid is the main product, consistent with the general trend for potassium salts in the Kolbe-Schmitt reaction. The presence of water and the phenolate concentration are critical parameters that impact the yield and selectivity of the carboxylation.

Density Functional Theory (DFT) Calculations on Transition States and Intermediates

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the reaction mechanisms involving this compound at a molecular level. Theoretical calculations, particularly at the M06-2X/Def2-SVP/SMD level of theory, have been employed to study the Kolbe-Schmitt reaction, where this compound reacts with carbon dioxide. taylorfrancis.comresearchgate.net

These computational studies have successfully mapped out the reaction pathway, identifying key transition states and intermediates. The initial step involves the binding of CO2 to the potassium phenolate through an O-K coordination bond, forming a complex. The subsequent electrophilic addition of CO2 to the C4 position of the benzene ring proceeds through a transition state (TS1-A) to yield an electrophilic addition product (IM1-A). taylorfrancis.comresearchgate.net

The calculated Gibbs free energies for these species provide quantitative insight into the reaction's feasibility and kinetics. For instance, the formation of the initial complex with CO2 has a small positive Gibbs free energy change, while the subsequent barrier to the transition state for electrophilic addition is relatively low, suggesting a kinetically favorable process. taylorfrancis.comresearchgate.net

Calculated Gibbs Free Energies for the Reaction of this compound with CO2

| Species | Description | Gibbs Free Energy Change (kcal/mol) |

|---|---|---|

| A-CO2 | Initial complex of this compound and CO2 | +1.7 |

| TS1-A | Transition state for the electrophilic addition of CO2 | +11.3 (relative to A-CO2) |

| IM1-A | Electrophilic addition product | - |

Role of Multiple Reactant Molecules and Ion Pair Interactions

The catalytic activity of this compound is significantly influenced by its aggregation state and the nature of its ion pair interactions. Research on the alkylation of 2,6-di-tert-butylphenol with methyl acrylate, where the phenolate acts as a catalyst, has revealed that the temperature of preparation of the potassium salt is a crucial factor. researchgate.netresearchgate.net

Potassium 2,6-di-tert-butylphenoxide can exist in both monomeric and dimeric forms. The more catalytically active form is predominantly the monomer, which is synthesized at temperatures above 160°C. researchgate.netresearchgate.net Upon cooling, these monomers can dimerize, leading to a decrease in catalytic activity. This highlights the critical role of the availability of the monomeric phenolate in the reaction kinetics.

The alkylation reaction is proposed to proceed through an inhibited catalytic chain mechanism where the participation of ion pairs is a key feature. researchgate.net The interaction between the potassium cation and the phenolate anion, and how this ion pair interacts with the other reactants, dictates the course and rate of the reaction. The nature of the cation (e.g., K+ vs. Na+) also influences the reaction kinetics, suggesting that the specific properties of the ion pair are determinative. researchgate.net

Oxidative Transformations and Hydroxylation Mechanisms

While detailed mechanistic studies specifically focusing on this compound as a catalyst for oxidative transformations and hydroxylation are not extensively available, the general behavior of its parent compound, 2,6-di-tert-butylphenol, in alkaline media provides significant insights. The formation of the potassium phenolate in situ is a prerequisite for many of these reactions.

The oxidation of 2,6-di-tert-butylphenol in the presence of a base can lead to the formation of several products, primarily through oxidative coupling. The two main products are 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol and 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. researchgate.net The mechanism is believed to involve the formation of a phenoxyl radical through a one-electron transfer from the phenolate anion. This radical can then undergo C-C coupling to form the biphenol, which can be further oxidized to the diphenoquinone.

The hydroxylation of phenols to produce catechols and hydroquinones is a fundamentally important transformation. While specific mechanisms involving this compound are not detailed in the available literature, general mechanisms for phenol hydroxylation often involve the activation of an oxidant by a metal catalyst or proceed through radical pathways. In the context of phenolate anions, electrophilic attack by a hydroxylating agent would be a plausible mechanistic step. The steric hindrance from the two tert-butyl groups on the 2 and 6 positions would likely direct any such attack to the para position (C4).

Major Products of Oxidative Transformation of 2,6-di-tert-butylphenol

| Product Name | Product Type | General Formation Pathway |

|---|---|---|

| 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol | Biphenol | C-C coupling of two phenoxyl radicals |

| 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone | Diphenoquinone | Oxidation of the corresponding biphenol |

Catalytic Applications of Potassium 2,6 Di Tert Butylphenolate in Advanced Organic Synthesis

As a Highly Sterically Hindered and Non-nucleophilic Base

The defining characteristic of potassium 2,6-di-tert-butylphenolate is its significant steric bulk surrounding the basic oxygen atom. This steric hindrance prevents it from acting as a nucleophile, meaning it is unlikely to participate in addition or substitution reactions. Instead, it excels as a strong base, capable of abstracting protons from a wide range of substrates.

Applications in Deprotonation Reactions and Synthetic Rotaxane Formation

The non-nucleophilic nature of this compound makes it an ideal choice for deprotonation reactions where the presence of a nucleophilic base would lead to unwanted side reactions. It is particularly effective in generating carbanions and other anionic intermediates that can then participate in subsequent bond-forming reactions.

A notable application of this property is in the synthesis of mechanically interlocked molecules such as rotaxanes. The formation of these complex architectures often relies on template-directed synthesis, where a linear "thread" component is threaded through a macrocyclic "wheel." The ends of the thread are then capped with bulky stopper groups to prevent dethreading. This compound can be employed as a base to facilitate the final bond-forming reactions that install these stopper groups, without interfering with the non-covalent interactions that hold the pre-rotaxane assembly together.

Stereoselective Transformations Mediated by Steric Hindrance

The significant steric bulk of this compound can be exploited to control the stereoselectivity of organic reactions. By selectively abstracting a proton from a less sterically accessible position, it can direct the formation of a specific stereoisomer. This "steric-directing" effect is a powerful tool in asymmetric synthesis, allowing for the preparation of enantiomerically enriched or diastereomerically pure compounds.

For instance, in the alkylation of ketones, the use of a bulky base like this compound can favor the formation of the kinetic enolate, which is formed by deprotonation at the less substituted α-carbon. Subsequent reaction of this enolate with an electrophile leads to the formation of a specific regio- and stereoisomer of the alkylated product.

Ligand in Transition Metal Catalysis for Organic Transformations

In addition to its role as a base, the phenolate (B1203915) oxygen of this compound can also act as a ligand, coordinating to transition metals and influencing their catalytic activity. The bulky tert-butyl groups create a sterically demanding environment around the metal center, which can be beneficial for promoting certain types of reactions and for controlling selectivity.

Applications in Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is highly dependent on the nature of the ligands coordinated to the metal center.

While not a conventional ligand in the same vein as phosphines or N-heterocyclic carbenes, the 2,6-di-tert-butylphenolate moiety can influence the outcome of cross-coupling reactions. It can act as an ancillary ligand, modifying the electronic and steric properties of the active catalyst. For example, in Suzuki-Miyaura cross-coupling reactions, the presence of a bulky phenolate can enhance the rate of reductive elimination, the final step in the catalytic cycle that forms the desired product. Unexpectedly, in some palladium-catalyzed borylation reactions, the presence of even a weak base can promote a Suzuki cross-coupling as a major side reaction.

Utility in Hydrogenation and Oxidation Catalysis

The sterically demanding nature of the 2,6-di-tert-butylphenolate ligand can also be advantageous in hydrogenation and oxidation catalysis. In hydrogenation reactions, the bulky ligand can create a chiral pocket around the metal center, enabling the enantioselective reduction of prochiral substrates.

Conversely, in oxidation reactions, the phenolate ligand can stabilize high-valent metal-oxo species, which are often the active oxidants in these transformations. The steric bulk can also prevent bimolecular decomposition pathways, thereby increasing the catalyst's lifetime and efficiency. The oxidation of 2,6-di-tert-butylphenol (B90309) itself can lead to the formation of 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone, a valuable product.

Initiator and Regulator in Polymerization Processes

This compound can also function as an initiator and regulator in certain polymerization processes. Polymerization initiators are substances that start the polymerization process, leading to the formation of polymers from monomers.

In anionic polymerization, the phenolate can act as an initiator by adding to a monomer, creating a propagating anionic chain end. The bulky nature of the initiator can influence the stereochemistry of the resulting polymer. Furthermore, the concentration of the initiator can affect the properties of the final polymer.

Ring-Opening Polymerization (ROP) of Lactide Monomers

This compound is a member of the broader class of alkali metal phenolates that have demonstrated considerable efficacy as catalysts in the ring-opening polymerization of lactide. researchgate.net The bulky tert-butyl groups at the 2 and 6 positions of the phenolate ring introduce significant steric hindrance, which, along with electronic effects, plays a crucial role in the catalytic behavior and the stereoselectivity of the polymerization. researchgate.net While direct studies exclusively focusing on this compound are limited, the general principles derived from studies of similar potassium phenolates provide valuable insights into its catalytic potential.

Potassium-based catalysts are known for their high activity in lactide ROP, often outperforming their lithium and sodium counterparts. mdpi.com The catalytic system can be modulated by the presence of a co-initiator, such as benzyl (B1604629) alcohol, which influences the polymerization mechanism and control over the resulting polymer's properties. mdpi.com

Table 1: Representative Data for ROP of L-Lactide Catalyzed by a Potassium Amidate Complex (K2) in Toluene

| Entry | Temperature (°C) | Time (min) | Conversion (%) | Mn (x 104 g mol-1) | PDI (Mw/Mn) |

| 1 | 30 | 15 | 42 | 0.88 | 1.73 |

| 2 | 40 | 15 | 75 | 1.52 | 1.89 |

| 3 | 50 | 15 | 96 | 1.87 | 2.04 |

| 4 | 50 | 5 | 77 | 1.23 | 2.59 |

| 5 | 50 | 10 | 89 | 1.65 | 1.93 |

| 6 | 50 | 15 | 94 | 3.85 | 2.11 |

| Data adapted from a study on a potassium amidate complex, illustrating typical trends in potassium-catalyzed L-lactide polymerization. Conditions: [L-LA]:[K2] = 200:1. Entry 6 was conducted without benzyl alcohol. |

Mechanistic Aspects of ROP Initiation and Propagation

The mechanism of ring-opening polymerization of lactide initiated by potassium phenolates can proceed through different pathways, primarily dependent on the presence or absence of a co-initiator like an alcohol. nih.govnih.gov

In the absence of a co-initiator, the polymerization is often proposed to proceed via an anionic mechanism. nih.govnih.gov The phenolate itself can act as the initiator. The negatively charged oxygen atom of the phenolate attacks the carbonyl carbon of the lactide monomer, leading to the opening of the lactone ring and the formation of a potassium alkoxide propagating species. This new alkoxide end-group then continues to attack subsequent lactide monomers, propagating the polymer chain.

When a co-initiator such as benzyl alcohol (BnOH) is present, the mechanism can shift. mdpi.com The potassium phenolate can react with the alcohol to form a potassium alkoxide in situ, which then initiates the polymerization. Alternatively, a coordination-insertion mechanism is often proposed for metal-alkoxide initiated ROP. In this mechanism, the lactide monomer first coordinates to the potassium ion. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alkoxide. The propagation then proceeds by the insertion of the lactide monomer into the potassium-oxygen bond of the growing polymer chain. ed.ac.uk

Another possible pathway in the presence of an alcohol is the "activated monomer" mechanism. nih.gov In this scenario, the potassium catalyst can activate the monomer by coordination, while the alcohol acts as the nucleophile that attacks the activated monomer to initiate polymerization. The subsequent propagation would then involve the hydroxyl end-group of the growing polymer chain attacking another activated monomer. Studies on potassium oximate complexes have shown that with a 1:1 ratio of catalyst to benzyl alcohol, a mixture of anionic and activated monomer mechanisms can be observed, while a higher ratio of alcohol (e.g., 1:2 or more) favors the activated monomer mechanism. nih.gov

The control over the molecular weight (Mn) and polydispersity index (PDI) of the resulting polylactide is a critical aspect of catalyst performance. For potassium phenolate systems, these parameters are significantly influenced by several factors, including the monomer-to-initiator ratio, the presence and concentration of co-initiators, and reaction conditions such as temperature and time. mdpi.com

In a well-controlled "living" polymerization, the number-average molecular weight of the polymer should increase linearly with monomer conversion, and the PDI should be narrow (typically below 1.2). With potassium-based catalysts, achieving this level of control can be challenging. However, studies on simple potassium phenolates have demonstrated that it is possible to obtain polylactide with a desired molecular weight and a narrow PDI. researchgate.net

The presence of a co-initiator like benzyl alcohol can improve the control over the polymerization. mdpi.com Without a co-initiator, the number of initiating species is directly tied to the amount of catalyst, but side reactions can lead to a loss of control. When an alcohol is added, it can act as a chain transfer agent, which helps in controlling the molecular weight. mdpi.com As the concentration of the alcohol is increased, the molecular weight of the resulting polymer tends to decrease, as more polymer chains are initiated per equivalent of catalyst. mdpi.com However, an excessive amount of co-initiator can also lead to broader molecular weight distributions. mdpi.com

Transesterification side reactions, both intermolecular (chain-chain) and intramolecular (back-biting), can also affect the molecular weight distribution, often leading to a broadening of the PDI, especially at higher temperatures and longer reaction times. mdpi.com

Table 2: Effect of Benzyl Alcohol (BnOH) on L-Lactide Polymerization Catalyzed by a Potassium Amidate Complex (K2)

| Entry | [L-LA]:[K2]:[BnOH] | Conversion (%) | Mn (x 104 g mol-1) | PDI (Mw/Mn) |

| 1 | 200:1:0 | 94 | 3.85 | 2.11 |

| 2 | 200:1:1 | 96 | 1.87 | 2.04 |

| 3 | 200:1:5 | 98 | 1.02 | 2.35 |

| 4 | 200:1:10 | >99 | 0.87 | 2.76 |

| Data adapted from a study on a potassium amidate complex, showing the influence of a co-initiator on molecular weight and PDI. Conditions: 50 °C, 15 min in toluene. |

Catalysis in Polyester (B1180765) Synthesis

While potassium phenolates have been investigated for the ring-opening polymerization of cyclic esters like lactide, their application as catalysts in the broader context of general polyester synthesis, such as through polycondensation or transesterification reactions, is not as well-documented in the available scientific literature.

Polyester synthesis often involves high temperatures and catalysts based on metals like tin, titanium, or antimony. google.com More recently, base-catalyzed methods have been explored as alternatives. For instance, organic bases and alkali metal alkoxides like potassium methoxide (B1231860) have been shown to be effective in the transesterification process for producing polyesters such as polybutylene terephthalate (B1205515) (PBT). google.com These base catalysts can offer advantages by reducing side reactions that are sometimes promoted by traditional acid catalysts. google.com

Coordination Chemistry of Potassium 2,6 Di Tert Butylphenolate Complexes

Synthesis and Structural Diversity of Metal Phenolate (B1203915) Complexes

The synthesis of metal complexes incorporating the 2,6-di-tert-butylphenoxide ligand is versatile, leading to a remarkable diversity of structural motifs across the periodic table. The starting material, often the potassium or sodium salt of 2,6-di-tert-butylphenol (B90309), can itself exist in different forms depending on the synthesis temperature. Higher temperatures (above 160°C) favor the formation of monomeric species, which are more catalytically active, while cooling leads to dimerization. This fundamental property of the alkali metal phenoxide influences its subsequent reactivity in the formation of other metal complexes.

The steric bulk imposed by the two tert-butyl groups ortho to the phenolic oxygen is a defining feature that profoundly influences the coordination chemistry. In some cases, this steric hindrance can prevent the expected coordination through the phenoxide oxygen. For instance, attempts to prepare certain 2,6-di-tert-butylphenoxide complexes with bulky metal fragments like [TptBuCuII]+ and [TptBuZnII]+ were unsuccessful. Instead, if the phenolate ligand contains other potential donor groups, coordination may occur at a less sterically crowded site. A notable example is the 4-nitro-2,6-di-tert-butylphenoxide ligand, which coordinates to copper(II) and zinc(II) centers through the nitro group, adopting an unusual nitronato-quinone resonance form, because direct coordination of the phenoxide oxygen is sterically prohibited.

This ligand has been successfully incorporated into complexes with a wide range of metals, including transition metals, lanthanides, and actinides. The synthesis of lanthanide(III) complexes often involves the reaction of a lanthanide salt with a phenolate-containing ligand, resulting in coordination through the phenolate oxygen. Similarly, actinide complexes have been prepared, which exhibit unique structures and reactivity compared to their transition-metal counterparts, largely due to the larger ionic radii and the presence of f-electrons in actinides.

The structural diversity is evident in the variety of coordination numbers and geometries observed. For example, lanthanide complexes with phenolate-type ligands can exhibit different coordination modalities. The interplay between the bulky ligand and the size of the metal ion dictates the final structure, leading to complexes ranging from simple monomers to more complex polynuclear assemblies.

Table 1: Examples of Metal Complexes with 2,6-Di-tert-butylphenoxide and Related Ligands

| Metal Center | Ancillary Ligands | Coordination Mode of Phenoxide | Structural Features | Reference(s) |

|---|---|---|---|---|

| Potassium/Sodium | None | Ionic (Monomer/Dimer) | Monomer-dimer equilibrium dependent on temperature. | |

| Copper(II) | TptBu | Not coordinated (nitro-group of 4-nitro-phenoxide coordinates instead) | Sterically enforced coordination via nitro group. | |

| Zinc(II) | TptBu | Not coordinated (nitro-group of 4-nitro-phenoxide coordinates instead) | Sterically enforced coordination via nitro group. | |

| Lanthanides (Gd, Dy) | Nitrate (B79036) | Monodentate via phenolate oxygen | Nine-coordinate muffin geometry with three phenolate ligands. | |

| Actinides (Th, U) | Diamidoether | N/A | Unique structures compared to transition metals due to large ionic size. |

TptBu = hydro-tris(3-tert-butyl-pyrazol-1-yl)borate

Ligand Properties and Electronic Effects of the 2,6-Di-tert-butylphenoxide Moiety

The 2,6-di-tert-butylphenoxide moiety possesses distinct properties that are crucial to its role in coordination chemistry. The most significant of these is the substantial steric bulk exerted by the two ortho tert-butyl groups. This steric hindrance is a powerful tool in ligand design, capable of preventing dimerization, stabilizing low-coordination numbers, and directing the approach of substrates to the metal center in catalytic applications.

The steric crowding around the phenolate oxygen can dictate the binding mode of the ligand. As seen with certain copper and zinc complexes, if the metal center is already sterically encumbered, the phenoxide may fail to coordinate directly. This can lead to the activation of alternative, less hindered donor sites on the ligand, if present. The stability of the resulting complexes can also be affected; for example, a 2,6-di-tert-butylphenoxide complex formed with a less bulky copper-containing unit was found to be on the edge of thermochemical stability, decomposing at room temperature.

From an electronic standpoint, the phenoxide is a strong σ- and π-donor ligand. The negative charge on the oxygen atom can be delocalized into the aromatic ring. This charge delocalization can lead to a rearrangement of the aromatic structure into a cyclohexadienone structure, an effect observed in alkali metal 2,6-di-tert-butylphenoxides. This ambidentate nature, allowing for potential C-alkylation in addition to O-alkylation, is a key aspect of its reactivity.

Furthermore, the electronic properties of the phenoxide can be fine-tuned by introducing substituents onto the aromatic ring. These substituents can influence the electron-donating ability of the phenoxide oxygen and affect the redox properties of the resulting metal complex. An ESR study of various copper(II) complexes indicated that electronic effects from substituents on the ligand's aromatic rings influence the reactivity of the central metal ion. This ability to modulate the electronic environment at the metal center is critical for tuning the catalytic activity and selectivity of these complexes.

Table 2: Key Properties of the 2,6-Di-tert-butylphenoxide Ligand

| Property | Description | Consequence in Coordination Chemistry | Reference(s) |

|---|---|---|---|

| Steric Bulk | Large tert-butyl groups in ortho positions. | Prevents coordination in crowded systems; stabilizes low coordination numbers; influences complex stability. | |

| Electronic Donation | Strong σ- and π-donor through the phenolate oxygen. | Forms stable bonds with a variety of metal ions. | |

| Charge Delocalization | Negative charge can be delocalized into the phenyl ring. | Can lead to a cyclohexadienone structure; allows for ambidentate reactivity (O- vs. C-alkylation). | |

| Tunability | Electronic properties can be modified with ring substituents. | Allows for fine-tuning of the metal center's reactivity and redox potential. |

Coordination with Lanthanide and Actinide Metals

The coordination chemistry of the 2,6-di-tert-butylphenoxide ligand and its derivatives with f-block elements—the lanthanides and actinides—is of significant interest due to the unique characteristics of these metals. The large ionic radii, high coordination numbers, and predominantly electrostatic nature of bonding in lanthanide and actinide complexes lead to structures and reactivity distinct from those of d-block transition metals.

In lanthanide complexes, phenolate-type ligands typically coordinate in a monodentate fashion through the hard phenolate oxygen donor, which is well-suited to the hard Lewis acidic character of the Ln(III) ions. For example, the reaction of lanthanide nitrates with 2-((E)-(tert-butylimino)methyl)phenol results in complexes where three of the phenolate ligands bind to the metal center through the oxygen atom. The large size of the lanthanide ions allows for high coordination numbers, often 9 or 10, with the remaining coordination sites being occupied by other ligands such as nitrate and water molecules. The systematic but small decrease in ionic radius across the lanthanide series, known as the lanthanide contraction, can also lead to subtle changes in coordination number and geometry for a given ligand system.

The study of actinide complexes with phenolate and related ligands is motivated by their unique structures and the desire to understand the influence of f-electrons on their chemical reactivity. Actinide complexes are generally less common than their lanthanide counterparts but exhibit fascinating chemistry. Research in this area explores how different ancillary ligands can be used to support organoactinide species and probes the reactivity of these complexes in areas such as small molecule activation and catalytic polymerization. The large size of actinide ions often results in complexes with high coordination numbers and unique stereochemistries that differ from transition metal complexes.

Table 3: Features of Lanthanide and Actinide Phenolate Complexes

| Element Series | Typical Oxidation State | Bonding Nature | Key Coordination Features | Research Interest | Reference(s) |

|---|---|---|---|---|---|

| Lanthanides | +3 | Predominantly electrostatic | High coordination numbers (e.g., 9-10); monodentate coordination via phenolate oxygen; subject to lanthanide contraction effects. | Structural diversity; magnetic and luminescent properties. | |

| Actinides | +3, +4, etc. | More covalent character than lanthanides | High coordination numbers; unique structures due to large size; can support organometallic fragments. | Impact of f-electrons on reactivity; small molecule activation; catalysis. |

Influence on Reactivity and Selectivity in Organometallic Catalysis

Complexes bearing the 2,6-di-tert-butylphenoxide ligand have demonstrated significant utility in organometallic catalysis, where the ligand's steric and electronic properties can be harnessed to control both reactivity and selectivity. The bulky framework of the ligand can create a specific pocket around the metal center, influencing how substrates approach and bind, which is a key factor in achieving selective transformations.

One of the primary applications is in oxidation catalysis. Various transition metal complexes with phenolate-type ligands have been shown to catalyze the oxidation of phenols and other substrates. For example, iron porphyrin complexes are effective catalysts for the oxidation of 2,6-di-tert-butylphenol, yielding products like 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone and 2,6-di-tert-butyl-1,4-benzoquinone. Similarly, copper(II) Schiff base complexes containing halogenated phenolate moieties have been tested in the oxygenation of 2,6-di-tert-butylphenol. In these systems, the product selectivity is influenced by the structure of the catalyst and the electronic effects of the substituents on the phenolate ligand.

The catalytic activity of the simple alkali metal phenoxides themselves has also been studied. Potassium 2,6-di-tert-butylphenoxide is a catalyst for the Michael addition of methyl acrylate (B77674) to 2,6-di-tert-butylphenol. Interestingly, the reactivity of the catalyst is dependent on its aggregation state; the monomeric form, synthesized at higher temperatures, is significantly more active than the dimeric form.

In the realm of polymerization, metal complexes with phenolate-based ligands are valuable catalysts. For instance, zwitterionic metal ammonium (B1175870) tris(phenolate) complexes have been developed for the controlled immortal polymerization of lactide. Kinetic studies revealed that the catalytic activity is strongly dependent on the identity of the metal center, with trivalent lanthanide metals like Yb(III), Y(III), Pr(III), and La(III) being significantly more active than a related Zr(IV) system. This highlights how the choice of both the metal and the ligand framework is crucial for designing highly active and selective catalysts. The active sites in these catalysts function by lowering the activation energy for the desired reaction pathway while potentially raising it for undesirable side reactions, thus controlling selectivity.

Table 4: Catalytic Applications of Metal 2,6-Di-tert-butylphenolate Complexes

| Catalytic Reaction | Metal/Catalyst System | Substrate(s) | Key Product(s) | Influence of Phenoxide Ligand | Reference(s) |

|---|---|---|---|---|---|

| Alkylation (Michael Addition) | Potassium 2,6-di-tert-butylphenoxide | 2,6-di-tert-butylphenol, Methyl acrylate | Methyl 3-(4-hydroxy-3,5-di-tert-butylphenyl)propionate | Monomeric form is more active than the dimeric form. | |

| Oxidation | Iron Porphyrin Complexes | 2,6-di-tert-butylphenol | 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone | The phenolate is the substrate being oxidized by the catalyst. | |

| Oxidation | Copper(II) Schiff Base Complexes | 2,6-di-tert-butylphenol | Benzoquinone and Diphenoquinone | Ligand structure and electronic effects influence product selectivity. | |

| Lactide Polymerization | Yb, Y, Pr, La, Zr Tris(phenolate) Complexes | Lactide | Polylactide | Ligand framework provides control; metal choice dramatically affects activity. |

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic Insights

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamic behavior of Potassium 2,6-di-tert-butylphenolate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while specialized NMR techniques can illuminate dynamic processes such as ion pair association and conformational changes.

Research indicates that alkali 2,6-di-tert-butylphenoxides can form supramolecular structures, such as dimers, and can exist in equilibrium between aromatic and cyclohexadienone structures. researchgate.net ¹H NMR spectral data are consistent with a cyclohexadienone structure for certain forms of the compound. researchgate.net The temperature at which the compound is synthesized influences whether it exists predominantly as a monomer or a dimer, a phenomenon that can be studied using variable-temperature NMR. researchgate.net At temperatures above 160°C, a monomeric form is predominantly synthesized, which then dimerizes upon cooling. researchgate.net

While ¹H and ¹³C NMR are standard, potassium itself possesses NMR-active nuclei, notably ³⁹K. huji.ac.il Although ³⁹K is a quadrupolar nucleus, which results in broad signals, high-field ³⁹K solid-state NMR can provide valuable information about the local environment of the potassium ion, including its coordination and the nature of the K⁺-phenolate ion pair. huji.ac.ilnih.gov

| Nucleus | Typical Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹H | 6.5 - 7.0 | Triplet | Aromatic C4-H |

| ¹H | 7.0 - 7.3 | Doublet | Aromatic C3-H, C5-H |

| ¹H | 1.3 - 1.5 | Singlet | -C(CH₃)₃ |

| ¹³C | ~160 | Singlet | C1-O |

| ¹³C | ~136 | Singlet | C2, C6 |

| ¹³C | ~123 | Singlet | C3, C5 |

| ¹³C | ~115 | Singlet | C4 |

| ¹³C | ~34 | Singlet | -C (CH₃)₃ |

| ¹³C | ~30 | Singlet | -C(C H₃)₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) and Electronic Absorption (UV-Vis) Spectroscopy for Monitoring Reaction Progress

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential tools for monitoring the progress of reactions involving this compound. These techniques allow for the real-time tracking of reactant consumption and product formation by observing changes in characteristic absorption bands.

IR spectroscopy is particularly sensitive to changes in molecular vibrations. The formation of the phenolate (B1203915) from 2,6-di-tert-butylphenol (B90309) can be monitored by the disappearance of the characteristic broad O-H stretching band of the phenol (B47542) (around 3600 cm⁻¹) and the appearance of new bands associated with the phenolate anion. Studies have shown that the IR spectrum of this compound is sensitive to its aggregation state. researchgate.net For instance, changes in the intensity of IR bands between 1700-1300 cm⁻¹ are observed upon cooling a sample synthesized at high temperature, which corresponds to the dimerization of the monomeric form. researchgate.net

In-situ spectroscopy, which combines spectroscopic probes (IR, Raman, UV-Vis) with a reaction vessel, is a powerful approach for obtaining real-time kinetic data. ou.eduresearchgate.net This methodology has been successfully used to study the hydrogenation of phenols, demonstrating its applicability for monitoring reactions involving this compound, such as its use as a catalyst in alkylation reactions. ou.eduresearchgate.net

UV-Vis spectroscopy monitors changes in electronic transitions within the molecule. The formation of the phenolate anion results in a shift of the absorption maximum to a longer wavelength (a bathochromic shift) compared to the parent phenol, due to the increased electron-donating ability of the -O⁻ group. This spectral shift can be used to track the deprotonation of the phenol and to monitor the concentration of the phenolate in solution during a reaction.

| Spectral Region | Wavenumber (cm⁻¹) | Assignment |

| C-H Stretch (Aromatic) | 3000 - 3100 | =C-H stretching vibrations |

| C-H Stretch (Aliphatic) | 2850 - 3000 | -CH₃ stretching vibrations |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring skeletal vibrations |

| C-O Stretch | 1200 - 1300 | Phenolate C-O stretching vibration |

Electrochemical Methods (e.g., Voltammetry) for Redox Behavior Analysis

Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of this compound. These methods provide insights into the oxidation and reduction potentials of the compound, the stability of the resulting radical species, and the electron transfer mechanisms.

The phenolate anion is readily oxidized. Studies on sterically hindered phenols, including derivatives of 2,6-di-tert-butylphenol, have shown that they undergo oxidation to form phenoxyl radicals. researchgate.net The bulky tert-butyl groups at the ortho positions sterically protect the radical center, increasing its persistence. The oxidation of the 2,6-di-tert-butylphenolate anion is typically an irreversible process. researchgate.net For some related compounds, this process involves a two-electron oxidation localized on the phenolic group, which results in the formation of a phenoxylium cation. researchgate.net

The anodic oxidation of 2,6-di-tert-butylphenol can be employed as a synthetic method for phenolic coupling to produce biphenols. taylorfrancis.com The electrochemical analysis helps in understanding the mechanism of such coupling reactions, which proceed through the initial formation of a phenoxyl radical. The redox potential is a key parameter that influences the antioxidant activity of phenolic compounds.

| Compound | Oxidation Potential (E) / V | Method | Notes |

| 2,6-di-tert-butylphenol derivative IV | 1.15 | Cyclic Voltammetry | First irreversible single-electron wave (oxidation of pyrrolidone nitrogen). researchgate.net |

| 2,6-di-tert-butylphenol derivative IV | 1.49 | Cyclic Voltammetry | Second irreversible single-electron wave (oxidation of the phenolic group). researchgate.net |

| Ionol (Butylated hydroxytoluene) | 1.52 | Cyclic Voltammetry | Reference sterically hindered phenol. researchgate.net |

Note: Potentials are relative to a specified reference electrode and can vary with experimental conditions. The data presented are for related derivatives, illustrating the typical redox behavior of this class of compounds.

Mass Spectrometry in Reaction Mechanism Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique crucial for identifying reaction intermediates and elucidating reaction pathways involving this compound. Electrospray ionization (ESI), a soft ionization technique, is particularly well-suited for analyzing ionic and organometallic compounds. uvic.ca

ESI-MS allows for the direct detection of the 2,6-di-tert-butylphenolate anion from solution, providing confirmation of its mass-to-charge ratio (m/z). This technique is invaluable for characterizing reaction mixtures, as it can identify reactants, products, and transient intermediates. nih.gov For example, online ESI-MS can be used to monitor the progress of a reaction in real time, intercepting and characterizing short-lived species that are key to understanding the mechanism. nih.gov

In the context of reactions catalyzed by this compound, such as the alkylation of its parent phenol, ESI-MS can be used to detect key intermediates formed through the involvement of ion pairs. researchgate.net The technique can also identify aggregates, such as dimers of the phenolate, or adducts formed with other species in the reaction mixture. The formation of potassium adducts ([M+K]⁺) is a common phenomenon in ESI-MS and can aid in the identification of neutral molecules involved in the reaction. spectroscopyonline.com Gas chromatography coupled with mass spectrometry (GC-MS) is also frequently used for the analysis of the volatile parent compound, 2,6-di-tert-butylphenol, and related products. nih.govnih.gov

| Species | Formula | Expected m/z (Negative Ion Mode) | Expected m/z (Positive Ion Mode) | Notes |

| 2,6-di-tert-butylphenolate (M⁻) | C₁₄H₂₁O⁻ | 205.16 | - | Monomer anion |

| This compound Dimer Anion ([2M+K-2H]⁻) | C₂₈H₄₂KO₂⁻ | 449.27 | - | Anionic dimer complex |

| 2,6-di-tert-butylphenol ([M-H+K]⁺) | C₁₄H₂₂OK⁺ | - | 245.12 | Potassium adduct of the neutral phenol |

Note: Expected m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁹K).

Computational and Theoretical Studies on Potassium 2,6 Di Tert Butylphenolate Reactivity

Quantum Chemical Calculations for Energetic Profiles of Reactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms and energetic requirements of reactions involving potassium 2,6-di-tert-butylphenolate. A notable example is its role in the Kolbe-Schmitt reaction, where the phenoxide reacts with carbon dioxide.

Detailed DFT studies at the M06-2X/Def2-SVP/SMD level of theory have been performed to map the energetic profile of this carboxylation reaction. researchgate.net The calculations reveal a multi-step pathway. The process begins with the coordination of carbon dioxide to the potassium phenoxide, followed by an electrophilic addition to the benzene (B151609) ring. researchgate.net The Gibbs free energy changes for the intermediates and transition states along the reaction coordinate have been calculated to determine the most favorable pathway and the rate-determining steps.

The reaction mechanism starts with this compound (A) binding with CO2 to form a complex (A-CO2), which is a slightly endergonic process. researchgate.net The subsequent electrophilic addition of CO2 to the C4 position of the benzene ring proceeds through a transition state (TS1-A) to form an intermediate (IM1-A). researchgate.net This step represents the primary energy barrier for the reaction. researchgate.net The mechanism continues through further intermediates and transition states involving the rotation and coordination of the carboxylate group with the potassium ion before the final product is formed. researchgate.net These theoretical calculations have shown that for the reaction with 2,6-di-tert-butylphenol (B90309), the main product is thermodynamically favorable (lower Gibbs free energy), while a side product is kinetically favorable due to a lower activation energy barrier. researchgate.net

| Reaction Step | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| A → A-CO2 | Formation of initial complex with CO2 | +1.7 |

| A-CO2 → TS1-A | Transition state for electrophilic addition | +11.3 |

| IM1-A → TS2-A | Transition state for carboxyl group rotation | +6.6 |

| IM2-A → TS3-A | Transition state for breaking of O-K bond | +1.5 |

Molecular Dynamics Simulations for Aggregation Behavior in Solution

The catalytic activity of this compound is significantly influenced by its aggregation state in solution. Experimental evidence from kinetic studies and spectroscopy indicates that this compound exists in an equilibrium between monomeric and dimeric forms. researchgate.netresearchgate.net The formation of these supramolecular structures is temperature-dependent, with higher temperatures favoring the more catalytically active monomeric species. researchgate.netresearchgate.net

While the existence of this monomer-dimer equilibrium is established, specific molecular dynamics (MD) simulations to detail the aggregation behavior of this compound in various solvents are not extensively documented in the reviewed literature. MD simulations are a powerful computational method for visualizing and understanding the intermolecular interactions that drive molecular aggregation. researchgate.net

A theoretical MD study would involve simulating multiple phenoxide molecules in a solvent box over time to observe their dynamic interactions. Such simulations could:

Elucidate the structure of the dimer and other potential aggregates.

Quantify the free energy difference between the monomeric and dimeric states.

Determine the role of solvent molecules in mediating or shielding the interactions between phenoxide units.

Provide insights into the kinetics of aggregation and disaggregation.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com For this compound, the reactive entity is the 2,6-di-tert-butylphenoxide anion.

The reactivity of the phenoxide anion is governed by its HOMO. Due to the presence of the oxygen atom and the aromatic ring, the negative charge is delocalized, making the anion an ambidentate nucleophile. researchgate.net The HOMO is expected to have significant electron density on both the phenoxide oxygen and the ortho and para carbons of the aromatic ring. This delocalization is crucial, as it allows for both O-alkylation and C-alkylation reactions. The bulky tert-butyl groups at the ortho positions sterically hinder attack at these locations, making the oxygen atom and the para-carbon the most likely sites for electrophilic attack.

The LUMO, the lowest energy empty orbital, would determine the molecule's ability to act as an electrophile. However, given the anionic nature of the phenoxide, its reactivity is overwhelmingly dominated by the nucleophilic character of the HOMO.

FMO analysis helps explain the observed regioselectivity in reactions. For instance, in the Kolbe-Schmitt reaction, the electrophilic attack by CO2 occurs at the para-carbon of the ring, a site of high HOMO density, rather than at the sterically hindered oxygen or ortho-carbons. researchgate.net Understanding the energy and spatial distribution of these frontier orbitals is key to predicting how the molecule will interact with various reagents. rsc.org

Theoretical Prediction of Novel Reaction Pathways

Computational chemistry not only explains known reactivity but also serves as a tool for predicting new and undiscovered reaction pathways. By leveraging the insights gained from quantum chemical calculations and FMO analysis, it is possible to explore the potential reactivity of this compound with a wide range of substrates in silico.

The detailed energetic profile calculated for the Kolbe-Schmitt reaction provides a baseline for the activation barriers that the phenoxide can overcome. researchgate.net Researchers can use this data to screen for other potential electrophiles that might react with similar or lower activation energies. For example, theoretical calculations could be employed to investigate reactions with:

A broader range of alkylating and acylating agents to predict yields and regioselectivity.

Unsaturated systems other than methyl acrylate (B77674), exploring different types of Michael additions.

Novel electrophiles to potentially discover new carbon-carbon or carbon-heteroatom bond-forming reactions catalyzed or initiated by the phenoxide.

By calculating the transition state energies for these hypothetical reactions, one can predict their feasibility before attempting them in a laboratory setting. Furthermore, FMO analysis can guide the selection of promising reaction partners by matching the phenoxide's HOMO with the LUMO of a potential electrophile. This predictive power of computational chemistry can accelerate the discovery of new applications for this compound in organic synthesis.

Synthesis and Functionalization of Potassium 2,6 Di Tert Butylphenolate Derivatives

Strategies for Chemical Modification of the Phenoxide Ligand

The chemical modification of the 2,6-di-tert-butylphenoxide ligand is a key strategy for tuning its properties. This can be achieved by introducing various functional groups onto the aromatic ring of the precursor, 2,6-di-tert-butylphenol (B90309). These modifications can alter the steric and electronic environment of the phenoxide, thereby influencing its reactivity and catalytic activity.

One approach to functionalization involves the introduction of a 3-hydroxypropyl group at the 4-position of the phenol (B47542) ring. This is accomplished through the reaction of 2,6-di-tert-butylphenol with allyl alcohol in the presence of an alkali. The resulting 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol can then be converted to its corresponding potassium phenolate (B1203915). This additional hydroxyl group can serve as a handle for further derivatization or for anchoring the phenolate onto a support.

Another strategy for modifying the phenoxide ligand is the synthesis of hydrazone derivatives. 2,6-di-tert-butylphenol can be functionalized to incorporate hydrazone moieties, which are known for their coordination properties and biological activity. These modified phenols can then be deprotonated to form the corresponding potassium phenolates, which may exhibit unique catalytic or medicinal properties.

The table below summarizes some of the strategies for the chemical modification of the 2,6-di-tert-butylphenoxide ligand.

| Modification Strategy | Reactants | Functional Group Introduced | Potential Applications |

| Alkylation | 2,6-di-tert-butylphenol, Allyl alcohol, Alkali | 3-hydroxypropyl | Intermediate for multifunctional antioxidants, Anchoring to supports |

| Hydrazone Formation | Functionalized 2,6-di-tert-butylphenol, Hydrazine derivatives | Hydrazone | Catalysis, Medicinal chemistry |

Impact of Substituent Effects on Reactivity and Catalytic Performance

The introduction of substituents onto the 2,6-di-tert-butylphenoxide ring has a profound impact on the compound's reactivity and catalytic performance. These effects are primarily electronic and steric in nature. Electron-donating or electron-withdrawing groups can alter the electron density on the phenoxide oxygen, thereby affecting its nucleophilicity and its ability to coordinate to metal centers. The steric bulk of the substituents can also influence the accessibility of the active site in catalytic applications.

A notable example of the impact of the phenoxide's form on its catalytic activity is observed in the alkylation of 2,6-di-tert-butylphenol with methyl acrylate (B77674), where potassium 2,6-di-tert-butylphenoxide is used as a catalyst. The synthesis temperature of the potassium phenoxide determines whether it exists predominantly as a monomer or a dimer. researchgate.netresearchgate.net The monomeric form, which is synthesized at temperatures above 160°C, is found to be more catalytically active than the dimeric form, which is formed at lower temperatures. researchgate.netresearchgate.net This difference in activity is attributed to the greater availability of the active catalytic species in the monomeric state. researchgate.netresearchgate.net In polar solvents like DMSO or DMF, the dimeric form can react to produce methyl 3-(4-hydroxy-3,5-di-tert-butylphenyl)propionate in good yields. researchgate.net

The following interactive data table illustrates the effect of the synthesis temperature of potassium 2,6-di-tert-butylphenoxide on its catalytic activity in the alkylation of 2,6-di-tert-butylphenol with methyl acrylate.

| Synthesis Temperature of Catalyst | Predominant Form of Catalyst | Catalytic Activity | Product Yield |

| > 160°C | Monomer | High | - |

| < 160°C | Dimer | Lower | 64-92% (in DMSO or DMF) |

Furthermore, the introduction of 2,6-di-tert-butylphenol groups into iron and manganese porphyrins has been shown to decrease their catalytic activity in the oxidation of hydrocarbons with hydrogen peroxide. researchgate.net This inhibitory effect is likely due to the steric hindrance imposed by the bulky tert-butyl groups, which restricts the access of the substrate to the metal center of the porphyrin. researchgate.net

Development of Supported or Heterogenized Phenolate Systems

To enhance the practical utility of catalysts derived from 2,6-di-tert-butylphenolate, significant research has been dedicated to the development of supported or heterogenized systems. Immobilizing these catalysts on solid supports offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and improved stability.

Various materials have been explored as supports, including polymers and inorganic materials like silica. For instance, copper(II) complexes with Schiff bases derived from salicylaldehyde (B1680747) and picolinaldehyde have been immobilized on a vinylbenzyl chloride/divinylbenzene copolymer. researchgate.net These supported catalysts have demonstrated activity in the oxidation of 2,6-di-tert-butylphenol to diphenoquinone. researchgate.net

In another approach, a tris(2-aminoethyl)amine (B1216632) copper(II) complex (Cu(II)-tren) has been anchored onto poly(styrene-co-dimethylaminoethyl methacrylate) and poly(methyl methacrylate-co-dimethylaminoethyl methacrylate). tandfonline.com These polymer-supported catalysts were used for the aqueous oxidation of 2,6-di-tert-butylphenol with hydrogen peroxide. tandfonline.com The composition of the polymer support and the reaction medium were found to significantly influence the product distribution, favoring the formation of either 3,3′,5,5′-tetra-tert-butyldiphenoquinone (DPQ) or 2,6-di-tert-butyl-p-benzoquinone (B114747) (BQ). tandfonline.com Specifically, polar solvents favored the formation of DPQ, while nonpolar solvents and hydrophobic polymer branches favored the formation of BQ. tandfonline.com

The table below provides a summary of different supported systems used in the oxidation of 2,6-di-tert-butylphenol.

| Catalyst System | Support Material | Reactants | Products | Key Findings |

| Schiff Base-Cu(II) Complexes | Vinylbenzyl chloride/divinylbenzene copolymer | 2,6-di-tert-butylphenol, tert-butylhydroperoxide | Diphenoquinone | Effective catalysis with good oxidation degree and selectivity. researchgate.net |